molecular formula C21H40O3 B130642 Glycidyl stearate CAS No. 7460-84-6

Glycidyl stearate

Cat. No.: B130642
CAS No.: 7460-84-6
M. Wt: 340.5 g/mol
InChI Key: OUQGOXCIUOCDNN-UHFFFAOYSA-N
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Description

Stearic Acid glycidyl ester is a compound formed by the esterification of stearic acid with glycidol. Stearic acid is a saturated fatty acid, while glycidol is an epoxide. This compound is part of the broader class of glycidyl fatty acid esters, which are commonly found in processed oils and fats. These esters are of significant interest due to their potential health implications and their presence in various industrial applications .

Scientific Research Applications

Stearic Acid glycidyl ester has several applications in scientific research and industry:

Safety and Hazards

Glycidyl stearate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Given the potential health risks associated with Glycidyl stearate, future research should focus on developing safer and more efficient methods for its synthesis and use. Additionally, more studies are needed to fully understand its mechanism of action and the potential health effects of its consumption .

Mechanism of Action

Target of Action

Glycidyl stearate, also known as glycidyl ester of stearic acid, primarily targets a variety of fatty acids . The majority of glycidol, the parent compound of this compound, is bound to fatty acids such as palmitate (C16:0), stearate (C18:0), oleate (C18:1), linoleate (C18:2), and linolenate (C18:3) . These fatty acids play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling pathways.

Mode of Action

This compound interacts with its targets through the process of esterification . When ingested as part of the diet, under the action of lipases, glycidyl esters like this compound are believed to release glycidol . Glycidol, an epoxide, can then interact with biological molecules, potentially leading to various biochemical changes.

Biochemical Pathways

It is known that glycidyl fatty acid esters could theoretically be hydrolyzed by lipases to the parent glycidol in the gastrointestinal tract . This suggests that this compound may influence lipid metabolism and digestion pathways.

Pharmacokinetics

It is known that glycidyl esters are formed at high temperatures during edible oil production and can be present in processed foods . This suggests that the bioavailability of this compound may depend on dietary intake and digestive processes.

Result of Action

Glycidol, the compound released from glycidyl esters by the action of lipases, is an epoxide and has been classified as a group 2a carcinogen by iarc, indicating it is probably carcinogenic to humans . This suggests that the action of this compound could potentially lead to harmful effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of glycidyl esters can be affected by food ingredients, cooking device, and heating time, as well as heating temperature . Therefore, the environment in which this compound is formed and consumed can significantly impact its action.

Biochemical Analysis

Biochemical Properties

It is known that Glycidyl stearate interacts with various biomolecules due to its reactive epoxy groups . These interactions can influence the properties and functions of these biomolecules, potentially affecting various biochemical reactions.

Cellular Effects

It is known that this compound can interact with various cellular components due to its reactive epoxy groups . These interactions can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

It is known that this compound can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

It is known that this compound can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function, which could vary with different dosages. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

It is known that this compound can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its localization or accumulation within cells and tissues.

Subcellular Localization

It is known that this compound can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its activity or function within specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearic Acid glycidyl ester typically involves the reaction of stearic acid with glycidol. This reaction can be catalyzed by acidic or basic catalysts. The process generally requires controlled temperatures to ensure the esterification reaction proceeds efficiently.

Industrial Production Methods: In industrial settings, the production of glycidyl esters, including Stearic Acid glycidyl ester, often involves high-temperature processes. These esters are formed during the deodorization step of oil refining, where temperatures can exceed 200°C . The reaction conditions must be carefully controlled to optimize yield and minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: Stearic Acid glycidyl ester can undergo various chemical reactions, including:

    Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of stearic acid and glycidol.

    Oxidation: The epoxide ring in glycidol can be opened through oxidation reactions, forming diols or other oxidized products.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Stearic acid and glycidol.

    Oxidation: Diols or other oxidized derivatives.

    Substitution: Various esters or amine derivatives.

Comparison with Similar Compounds

Uniqueness: Stearic Acid glycidyl ester is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This saturation can influence the physical properties and reactivity of the ester compared to its unsaturated counterparts like glycidyl oleate and glycidyl linoleate.

Properties

IUPAC Name

oxiran-2-ylmethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQGOXCIUOCDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316444
Record name Glycidyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-84-6
Record name Glycidyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7460-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCIDYL STEARATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycidyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Glycidyl stearate?

A1: this compound is primarily utilized as a hydrophobic finishing agent for materials like cotton fabrics. [] This compound enhances the material's resistance to water absorption, increasing its durability. Additionally, research indicates its potential as a diagnostic marker for prostate cancer, particularly in cases where the prostate-specific antigen (PSA) levels fall within a diagnostically ambiguous range. []

Q2: How does this compound contribute to hydrophobicity?

A2: When applied to cotton fabrics, this compound chemically interacts with the cellulose fibers. [] This interaction is evidenced by FTIR, SEM, and EDX analyses. This treatment results in a significant increase in the water contact angle, reaching up to 152 degrees, and a prolonged water drop absorption time, reaching 200 minutes under optimal conditions. []

Q3: What factors influence the effectiveness of this compound in hydrophobic treatments?

A3: Research suggests that factors such as the concentration of this compound used, the temperature, and the duration of the curing treatment can significantly influence its effectiveness in imparting hydrophobicity. [] Additionally, the presence of other chemicals, like NaOH, during the treatment process can also play a role. []

Q4: Beyond hydrophobic treatments, are there other areas where this compound is being investigated?

A4: Yes, recent research has explored the potential of using this compound as a component in biodegradable cationic surfactants. [] These types of surfactants are of interest due to their potential in various applications while being more environmentally friendly.

Q5: What is the significance of this compound in metabolomics studies?

A5: this compound has been identified as a potential biomarker in metabolomics studies, specifically in the context of distinguishing prostate cancer from benign prostatic hyperplasia (BPH) within the PSA gray zone. [] Its presence in serum, alongside other lipid metabolites, showed a correlation with PCa diagnosis. []

Q6: Are there any potential concerns regarding this compound in food products?

A6: While not directly addressed in the provided abstracts, this compound is structurally similar to glycidyl fatty acid esters, which are a concern in edible oils. [, ] These esters can potentially form during the refining process and have been linked to health concerns. Further research would be needed to assess if similar concerns exist for this compound in food applications.

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques have been employed to study this compound. For instance, in its application for hydrophobic treatments, FTIR, SEM, and EDX analyses were used to confirm its presence and interaction with the treated material. [] In metabolomics studies, techniques like LC-MS/MS and NMR are used for identification and quantification of this compound and other metabolites. [, ]

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